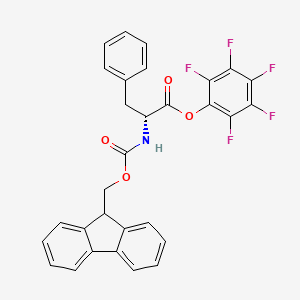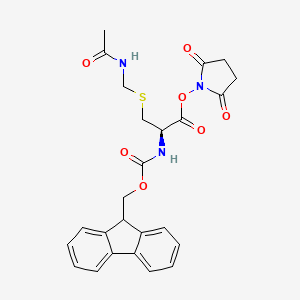
Fmoc-Cys(Acm)-OSu
描述
Fmoc-cys(acm)-OSu is a useful research compound. Its molecular formula is C25H25N3O7S and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Fmoc-Cys(Acm)-OSu: 在固相肽合成 (SPPS)中得到广泛应用 。Fmoc 基团在肽链组装过程中保护氨基,而 Acm 基团则保护半胱氨酸的硫醇侧链。这种双重保护对于合成含有二硫键的肽至关重要,而二硫键在生物活性肽中很常见。
蛋白质工程
在蛋白质工程中,this compound 在蛋白质半合成中发挥重要作用 。它允许将半胱氨酸残基位点特异性地掺入蛋白质中,这些残基可以进一步修饰或用于形成二硫键,从而增强蛋白质的稳定性或改变其活性。
生物缀合
该化合物在生物缀合技术中起着重要作用,用于将各种探针、药物或其他分子连接到肽和蛋白质上 。Acm 基团可以在特定条件下选择性去除,露出反应性硫醇基团,可用于缀合。
化学生物学
在化学生物学中,this compound 用于合成可与细胞内特定靶标结合的肽基探针 。这些探针可用于研究生物过程或作为治疗策略的一部分。
药物化学
在药物化学中,该化合物用于创建肽库,用于药物发现工作 。能够生成具有高度复杂性和多样性的肽对于识别潜在的候选药物至关重要。
有机合成
This compound 在有机合成中也很重要,特别是在需要保护的半胱氨酸残基的复杂分子制备中 。它提供了一种可靠的方法将半胱氨酸引入更大的有机结构中。
分析化学
在分析化学中,使用 this compound 合成的肽可以作为各种测定和分析方法中的标准品或试剂 。它们用于定量或识别其他化合物,或研究生化反应的动力学。
环境科学
虽然与环境科学没有直接关系,但使用 this compound 合成的肽和蛋白质可用于环境监测。 例如,它们可以作为检测环境中毒素或污染物的传感器的一部分 。
作用机制
Target of Action
Fmoc-cys(acm)-OSu, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides where a cysteine residue is needed .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Acm (acetamidomethyl) group is a protective group for the thiol group of the cysteine residue . These protective groups can be selectively removed under specific conditions to reveal the functional groups they were protecting .
Result of Action
The primary result of the action of this compound is the successful incorporation of a cysteine residue into a peptide chain with the thiol group protected. This allows for further synthetic steps or deprotection to yield the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the choice of solvent, temperature, and the presence of other reagents . The stability of the compound is also affected by storage conditions .
生化分析
Biochemical Properties
Fmoc-cys(acm)-OSu plays a crucial role in biochemical reactions, especially in the synthesis of cysteine-containing peptides. The compound interacts with various enzymes and proteins during the SPPS process. For instance, the Acm group can be removed using mercury (II) or silver (I) ions to yield cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides . These interactions are essential for the formation of disulfide bonds in peptides, which are critical for the structural stability and function of many proteins.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the incorporation of cysteine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are often involved in redox reactions and can modulate the activity of various enzymes and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Acm group protects the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Acm group, the free thiol can form disulfide bonds, which are crucial for the proper folding and stability of proteins . This mechanism is vital for the synthesis of functional peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the removal of the Acm group and subsequent formation of disulfide bonds can be efficiently controlled, ensuring the integrity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the efficient synthesis of cysteine-containing peptides without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of free thiols or the presence of residual reagents used for Acm group removal . These effects underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the SPPS process. These interactions are crucial for the incorporation of cysteine residues into peptides and the subsequent formation of disulfide bonds . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . These factors determine the efficiency of peptide synthesis and the availability of cysteine residues for disulfide bond formation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where peptide synthesis occurs. This localization is essential for the proper functioning of the synthesized peptides and the formation of disulfide bonds . The activity and function of this compound are closely linked to its precise subcellular distribution.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKULFXHPZSDOLA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

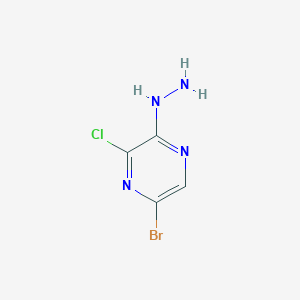
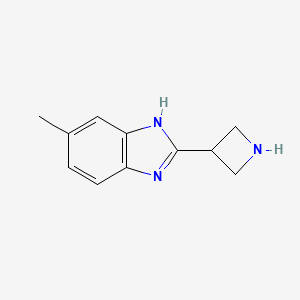
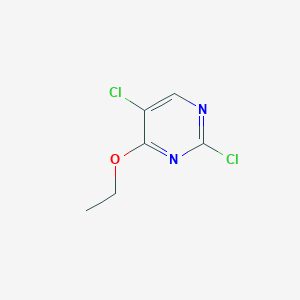


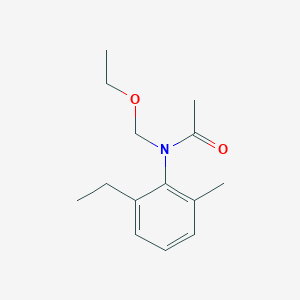
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid](/img/structure/B1442711.png)
